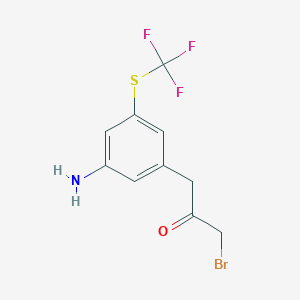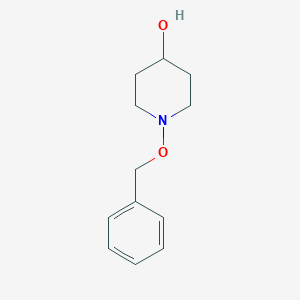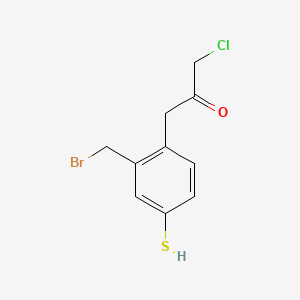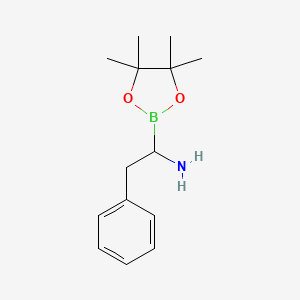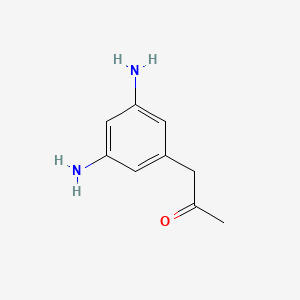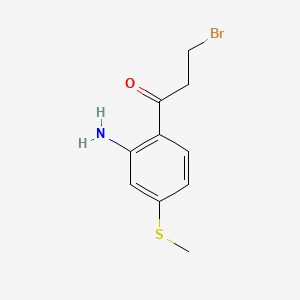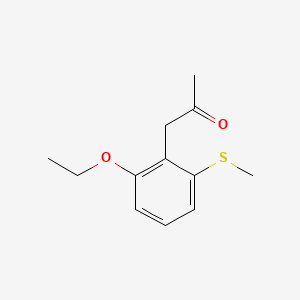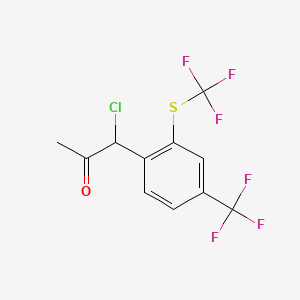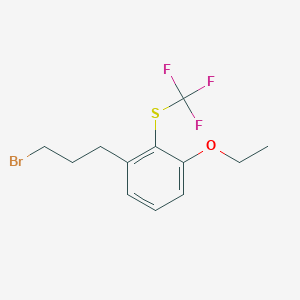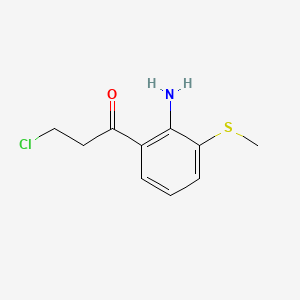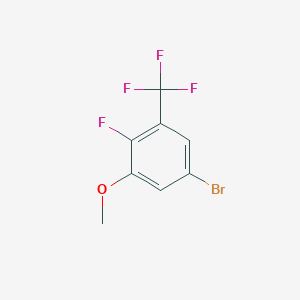
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, methoxy, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-fluoro-1-methoxybenzene
- 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene
- 5-Bromo-2-fluoro-1-methoxy-3-chlorobenzene
Uniqueness
5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals where such properties are desirable .
Propiedades
Fórmula molecular |
C8H5BrF4O |
|---|---|
Peso molecular |
273.02 g/mol |
Nombre IUPAC |
5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF4O/c1-14-6-3-4(9)2-5(7(6)10)8(11,12)13/h2-3H,1H3 |
Clave InChI |
KXMZRIJQVCEVHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1F)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


